Cas no 20914-72-1 (6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine)
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
- 2-Methyl-6-chlor-1,2,4-triazolo< 1,5-a> pyrazin
- 6-Chloro-2-methyl-s-triazolo< 1,5-a> pyrazine
- AK100539
- ANW-70145
- CTK8C3476
- KB-248287
- 6-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
- 20914-72-1
- CS-0436522
- DTXSID30743791
- A879350
- G85664
-
- MDL: MFCD16987736
- Inchi: 1S/C6H5ClN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3
- InChI Key: SEXUCWKIEOKYAJ-UHFFFAOYSA-N
- SMILES: ClC1=CN2C(C=N1)=NC(C)=N2
Computed Properties
- Exact Mass: 168.0202739g/mol
- Monoisotopic Mass: 168.0202739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.1Ų
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001687-5g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 5g |
$2680.00 | 2023-09-02 | |
| Alichem | A099001687-10g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 10g |
$3979.80 | 2023-09-02 | |
| Alichem | A099001687-25g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 25g |
$5853.12 | 2023-09-02 | |
| Chemenu | CM168469-1g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM168469-5g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 5g |
$*** | 2023-03-30 | |
| Ambeed | A237422-1g |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
20914-72-1 | 95% | 1g |
$647.0 | 2024-04-21 |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine Suppliers
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Recent Advances in the Study of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 20914-72-1)
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 20914-72-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of kinase inhibition and anticancer research.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives as potent inhibitors of protein kinases. The researchers employed a structure-activity relationship (SAR) approach to modify the core structure, leading to compounds with enhanced selectivity and efficacy against specific kinase targets. The study highlighted the compound's ability to inhibit key signaling pathways involved in cancer progression.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound was investigated for its role in modulating immune responses. The study demonstrated that 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives could act as immunomodulators, potentially offering new avenues for treating autoimmune diseases and inflammatory conditions. The findings suggested that the compound's unique triazolopyrazine scaffold contributes to its bioactivity.
In addition to its therapeutic potential, recent research has also focused on the compound's physicochemical properties and pharmacokinetic profile. A study in Drug Metabolism and Disposition (2023) evaluated the metabolic stability and bioavailability of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, providing valuable insights for future drug formulation efforts. The results indicated that the compound exhibits favorable metabolic characteristics, making it a promising candidate for further development.
Overall, the latest research underscores the versatility of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 20914-72-1) as a scaffold for drug discovery. Its applications in kinase inhibition, immunomodulation, and other therapeutic areas highlight its potential to address unmet medical needs. Future studies are expected to explore its mechanisms of action in greater detail and optimize its derivatives for clinical use.
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